

An In-depth Technical Guide to the Research Applications of Heptadecanoyl Chloride

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Compound of Interest

Compound Name: *Heptadecanoyl Chloride*

Cat. No.: *B104568*

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Abstract

Heptadecanoyl chloride, a 17-carbon saturated fatty acyl chloride, is a versatile reagent with significant applications in synthetic chemistry and biomedical research. Its utility spans the synthesis of complex lipids and bioactive molecules, serving as a crucial tool in drug delivery systems and as an internal standard in lipidomics. This guide provides a comprehensive overview of the core research applications of **heptadecanoyl chloride**, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways.

Introduction

Heptadecanoyl chloride ($C_{17}H_{33}ClO$) is a reactive organic compound valued for its ability to readily undergo acylation reactions with a variety of nucleophiles, including alcohols, amines, and aromatic compounds.^{[1][2]} This reactivity makes it an essential building block for the synthesis of a diverse range of fatty acid derivatives, such as esters and amides.^[3] Beyond its role in chemical synthesis, the heptadecanoyl group ($C17:0$) serves as an important odd-chain fatty acid marker in biological systems. As it is present in low abundance in most biological samples, it is an ideal internal standard for accurate quantification in lipidomics studies.^{[1][4]} Furthermore, recent research has highlighted the biological activities of heptadecanoic acid, the parent fatty acid of **heptadecanoyl chloride**, particularly in cancer research, where it has been shown to induce apoptosis and influence key signaling pathways.^{[5][6]}

Physicochemical Properties and Data

A summary of the key physicochemical properties of **heptadecanoyl chloride** is presented in the table below for easy reference.

Property	Value	Reference
Synonyms	Margaroyl chloride, n-Heptadecanoyl chloride	[2]
CAS Number	40480-10-2	[2]
Molecular Formula	C ₁₇ H ₃₃ ClO	[7]
Molecular Weight	288.90 g/mol	[7]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	176 °C at 4 mmHg	[7]
Density	0.883 g/mL at 25 °C	[7]
Refractive Index	n _{20/D} 1.453	[7]
Purity	≥98%	[7]

Key Research Applications

Synthesis of Bioactive Molecules and Complex Lipids

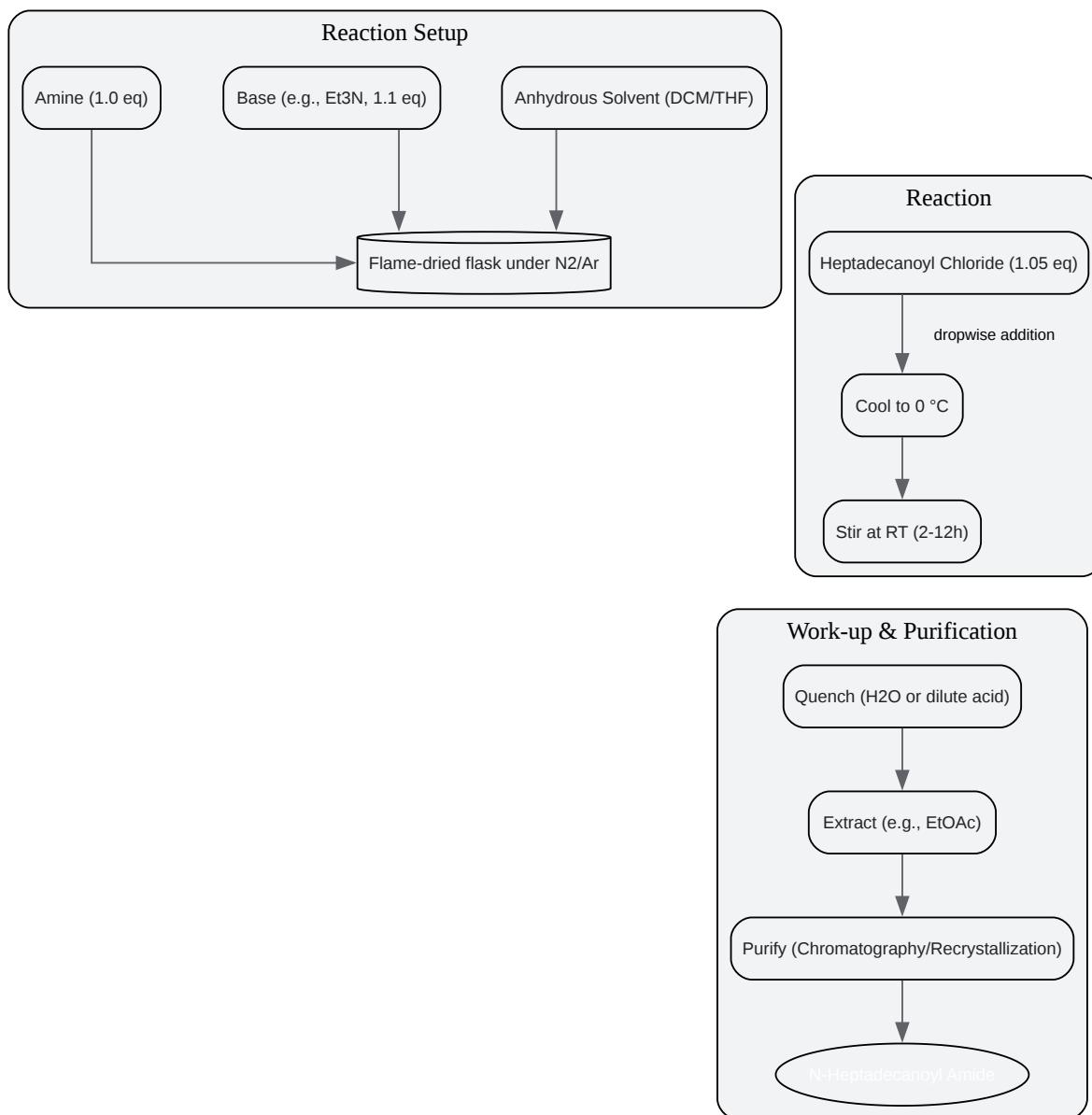
Heptadecanoyl chloride is a key reagent in the synthesis of various fatty acid derivatives with applications in pharmaceuticals and cosmetics.[\[3\]](#) Its ability to form stable amide and ester linkages is crucial for creating novel compounds for drug delivery and formulation.[\[3\]](#)

Heptadecanoyl chloride readily reacts with primary and secondary amines to form N-heptadecanoyl amides and with alcohols to form heptadecanoate esters. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General N-Acylation of an Amine with **Heptadecanoyl Chloride**

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of **heptadecanoyl chloride** (1.05 equivalents) in the same anhydrous solvent dropwise with stirring.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for N-Acylation of an Amine

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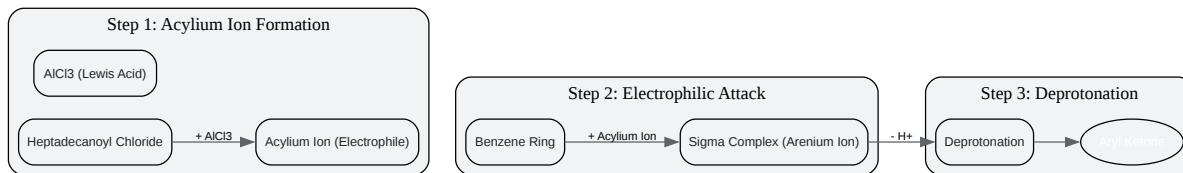
General workflow for the N-acylation of an amine using **heptadecanoyl chloride**.

Heptadecanoyl chloride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3), in a Friedel-Crafts acylation reaction.^[8] ^[9] This reaction introduces the heptadecanoyl group onto the aromatic ring, forming an aryl ketone.

Experimental Protocol: Friedel-Crafts Acylation of Benzene with **Heptadecanoyl Chloride**

- Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a gas outlet to a trap, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in an excess of the aromatic substrate (e.g., benzene) or an inert solvent like carbon disulfide or nitrobenzene under an inert atmosphere.
- Addition of Acyl Chloride: Cool the suspension to 0-5 °C using an ice bath. Add **heptadecanoyl chloride** (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the temperature.
- Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes, then warm to room temperature or heat to reflux (e.g., 60 °C) for 1-3 hours to complete the reaction.^[8]
- Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The resulting aryl ketone can be purified by distillation or recrystallization.

Mechanism of Friedel-Crafts Acylation



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Simplified mechanism of the Friedel-Crafts acylation reaction.

Heptadecanoyl chloride is used in the synthesis of thiazole-based amides, which are of interest in medicinal chemistry.^[10] The synthesis typically involves the acylation of an aminothiazole derivative.

Lipidomics and Use as an Internal Standard

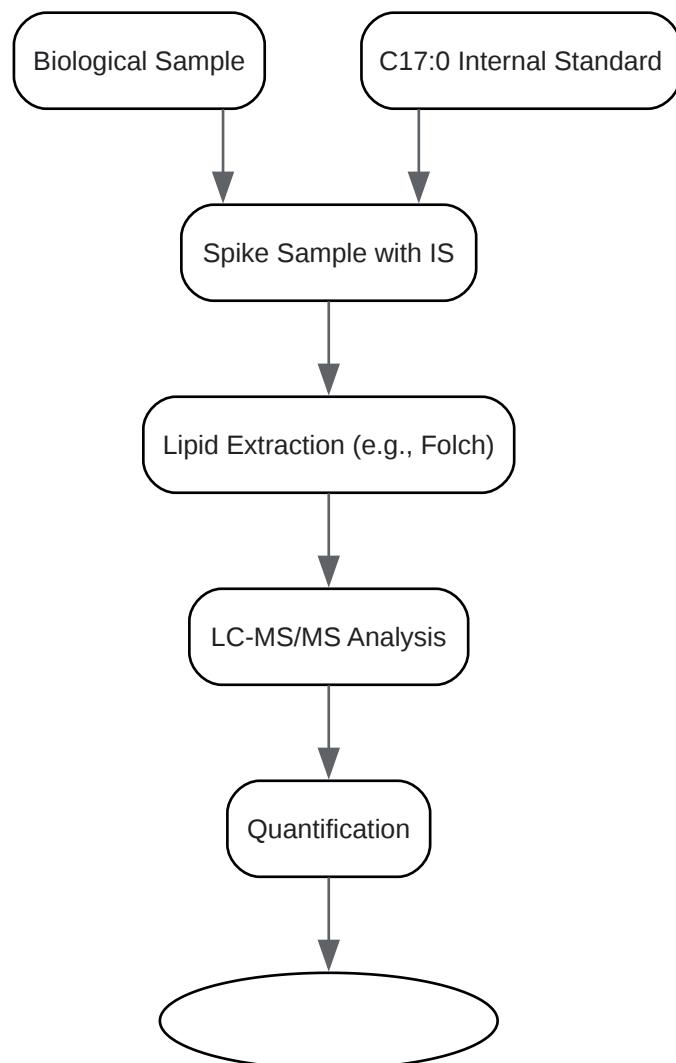
Heptadecanoic acid (C17:0) and its derivatives are widely used as internal standards in lipidomics for the quantification of fatty acids and other lipids by mass spectrometry (MS).^{[1][4]} The rationale for their use is that odd-chain fatty acids are naturally present in very low abundance in most mammalian tissues.^[1] By adding a known amount of a C17:0-containing lipid to a sample prior to extraction and analysis, variations in sample preparation and instrument response can be corrected for, leading to more accurate and reproducible quantification of endogenous lipids.

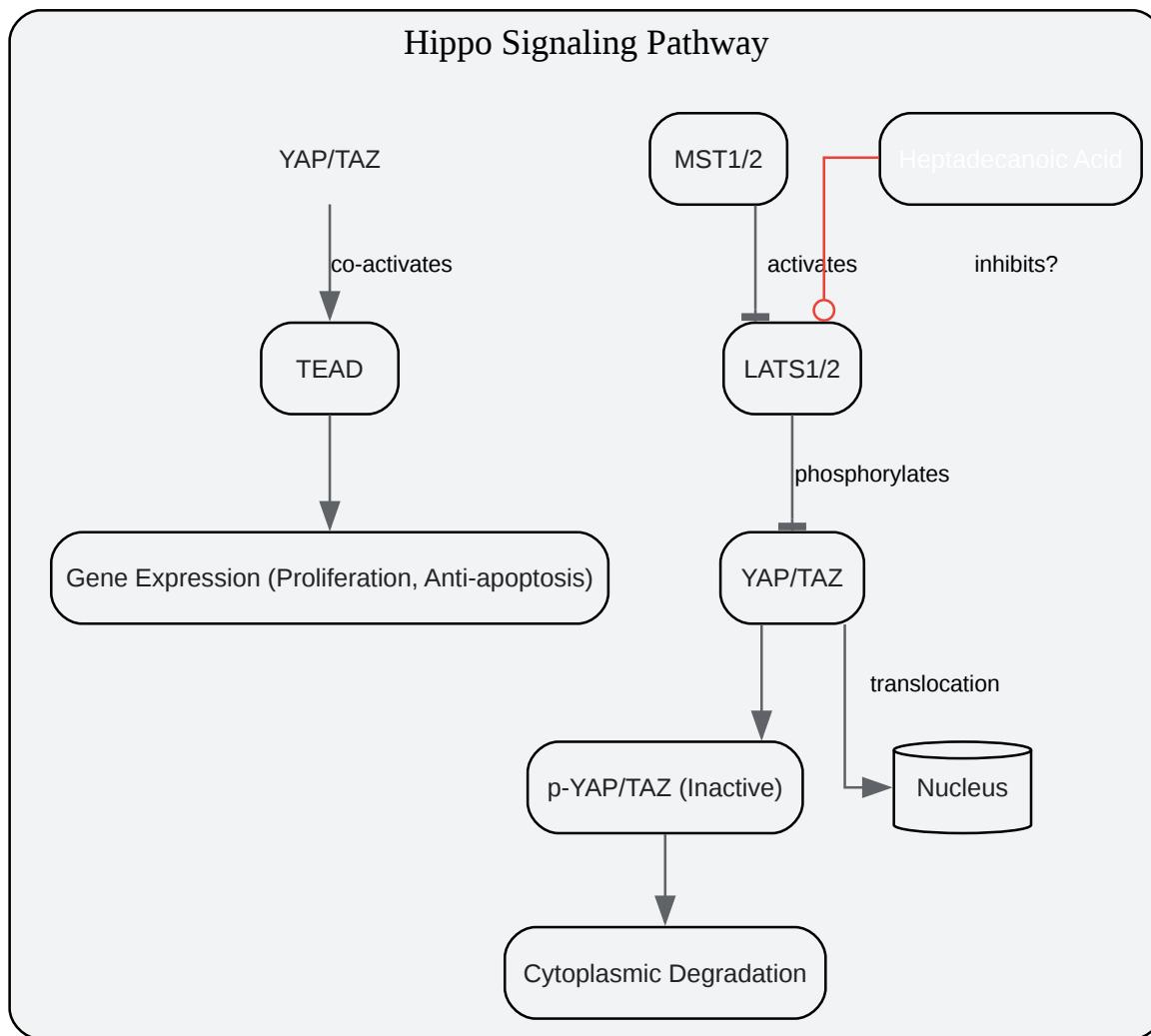
Experimental Protocol: Fatty Acid Analysis using a C17:0 Internal Standard by LC-MS

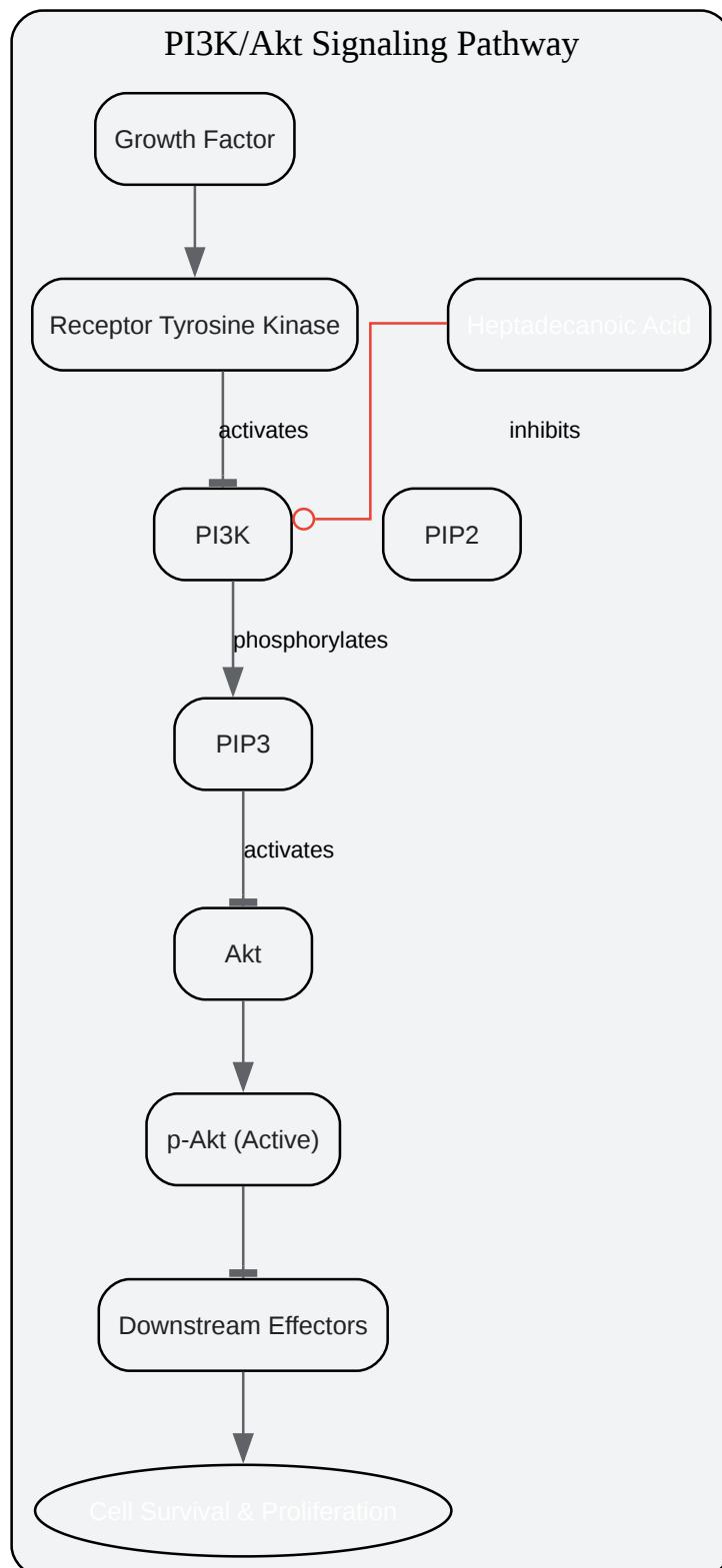
- **Sample Preparation:** To a known quantity of biological sample (e.g., plasma, cell pellet, tissue homogenate), add a known amount of a C17:0 internal standard solution (e.g., heptadecanoic acid-d3).^[4]
- **Lipid Extraction:** Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure, or a methyl-tert-butyl ether (MTBE) based method.^[11] This involves partitioning the lipids into an organic phase.

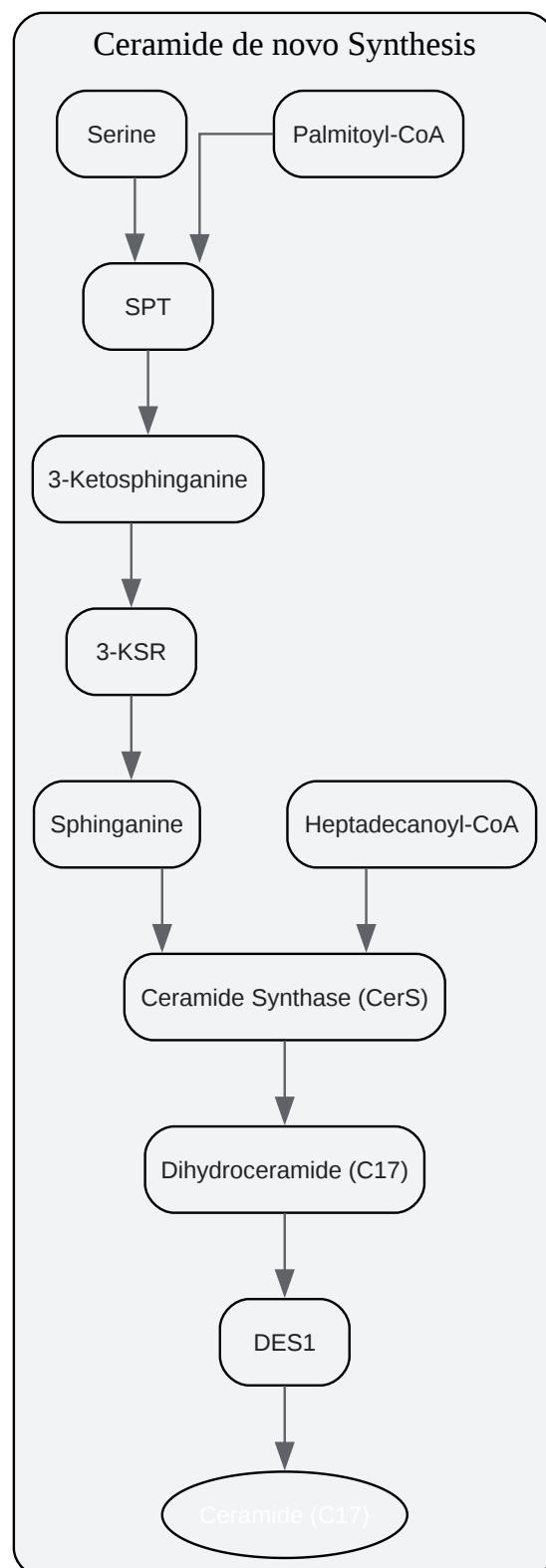
- Saponification (for total fatty acids): To measure total fatty acids (both free and esterified), the lipid extract is subjected to saponification (alkaline hydrolysis) to release the fatty acids from complex lipids. This is typically done by heating with a methanolic potassium hydroxide solution.[12]
- Derivatization (optional, for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, the fatty acids are often converted to their more volatile methyl esters (FAMEs) by reaction with a methylating agent like BF_3 in methanol.[13]
- LC-MS/MS Analysis: Reconstitute the final lipid extract in a suitable solvent and inject it into an LC-MS/MS system. The fatty acids are separated by reverse-phase liquid chromatography and detected by mass spectrometry, often in negative ion mode.
- Quantification: The peak area of each endogenous fatty acid is normalized to the peak area of the C17:0 internal standard. The concentration of the endogenous fatty acid is then calculated using a calibration curve generated from standards.

Workflow for Lipidomics Analysis with a C17:0 Internal Standard









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